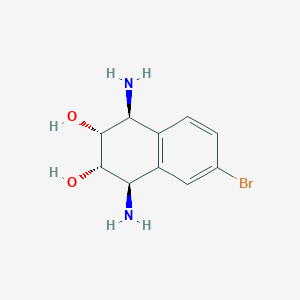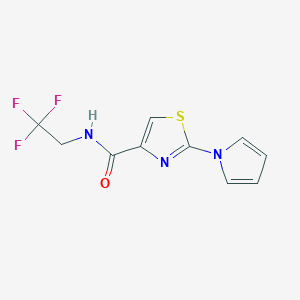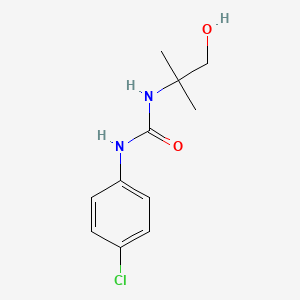![molecular formula C14H16N4O3 B2876463 N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide CAS No. 1394664-99-3](/img/structure/B2876463.png)
N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective adenosine A1 receptor agonist, which means that it binds specifically to A1 receptors in the brain and activates them. This unique property of CCPA has made it a valuable tool in studying the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
CCPA acts as a selective adenosine A1 receptor agonist, which means that it binds specifically to A1 receptors in the brain and activates them. Activation of A1 receptors leads to a decrease in cAMP levels, which in turn leads to a decrease in the activity of protein kinase A (PKA). This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models of hypertension. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In addition, CCPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CCPA in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically target and activate these receptors without affecting other receptors in the brain. However, one of the limitations of using CCPA is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several future directions for research involving CCPA. One area of research is the development of novel drugs that target adenosine receptors for the treatment of cardiovascular diseases, neurodegenerative disorders, and cancer. Another area of research is the investigation of the role of adenosine receptors in synaptic plasticity and learning and memory. Finally, the development of more potent and selective adenosine A1 receptor agonists could lead to the development of more effective treatments for a wide range of disorders.
Métodos De Síntesis
CCPA can be synthesized using a multistep process involving several chemical reactions. The first step involves the preparation of 1-cyanocyclopentene, which is then reacted with 2-nitroaniline to form the intermediate product, N-(1-cyanocyclopentyl)-2-nitroaniline. This intermediate is then reduced using a suitable reducing agent to obtain the final product, CCPA.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of adenosine receptors in various physiological and pathological processes, including cardiovascular diseases, neurodegenerative disorders, and cancer. CCPA has also been used to investigate the effects of adenosine on neurotransmitter release, synaptic plasticity, and neuronal excitability.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-10-14(7-3-4-8-14)17-13(19)9-16-11-5-1-2-6-12(11)18(20)21/h1-2,5-6,16H,3-4,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKEXZBMBLGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)



![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)



![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)